N-methyl-5-nitrothiophene-2-carboxamide
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Overview
Description
N-methyl-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitrothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the nitration of thiophene derivatives followed by the introduction of the carboxamide group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The resulting nitrothiophene derivative can then be reacted with methylamine to introduce the N-methyl group and form the carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyridone-5-carboxamide: A metabolite of nicotinamide with anti-fibrotic and anti-inflammatory activities.
N-methyl-4-pyridone-5-carboxamide: Another metabolite of nicotinamide with similar biological activities.
Uniqueness
N-methyl-5-nitrothiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2O3S |
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Molecular Weight |
186.19 g/mol |
IUPAC Name |
N-methyl-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C6H6N2O3S/c1-7-6(9)4-2-3-5(12-4)8(10)11/h2-3H,1H3,(H,7,9) |
InChI Key |
FXWVZHIGGCPWLV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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